

Comparative Antiallergic Activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide Derivatives

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Compound of Interest

Compound Name: *N,N-Diethylpiperazine-1-carboxamide*

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A Guideline for Researchers and Drug Development Professionals

This guide provides a comparative overview of the antiallergic activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives, with a focus on their performance against other established antiallergic agents. The information presented is compiled from preclinical studies to assist researchers and professionals in drug development in understanding the pharmacological profile of this class of compounds.

Introduction

The N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide series represents a class of compounds investigated for their potential as antiallergic agents. Their primary mechanism of action is believed to be the antagonism of the histamine H1 receptor, a key target in the treatment of allergic conditions. This guide evaluates the available preclinical data for these derivatives and compares them with commonly used antihistamines such as cetirizine, ketotifen, and oxatomide.

Quantitative Data Summary

The following tables summarize the available quantitative data for the N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives and comparator compounds

from key preclinical antiallergic assays.

Table 1: In Vitro Histamine H1 Receptor Binding Affinity

This table compares the ability of the compounds to bind to the histamine H1 receptor, a primary indicator of antihistaminic activity. Lower IC50 or Ki values indicate higher binding affinity.

Compound	Receptor Source	Assay Type	Value (nM)	Reference
N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide	Guinea Pig Cerebral Cortex	[³ H]Mepyramine Binding (IC50)	310	[1]
Cetirizine	Human Recombinant (CHO cells)	[³ H]Mepyramine Binding (Ki)	~6	
Levocetirizine (active enantiomer of Cetirizine)	Human Recombinant (CHO cells)	[³ H]Mepyramine Binding (Ki)	~3	

Note: IC50 and Ki values are not directly interchangeable but both reflect the compound's affinity for the receptor.

Table 2: In Vivo Antiallergic Activity

This table presents the efficacy of the compounds in animal models of allergic reactions. These assays provide insights into the compounds' overall antiallergic effects in a physiological system.

Compound	Assay Model	Species	Route of Administration	Activity	Reference
N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives	Passive Foot Anaphylaxis (PFA)	Rat	Oral	Active (Specific ED50 values not reported)	[1]
N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives	Guinea Pig Anaphylaxis (GPA)	Guinea Pig	Oral	Inactive at 10 mg/kg	[1]
Ketotifen	Passive Cutaneous Anaphylaxis (PCA)	Rat	Oral	Active (Considered a potent agent in this model)	[2]
Oxatomide	Guinea Pig Anaphylaxis	Guinea Pig	Oral	Protective at 2.5 mg/kg	
Cetirizine	Antigen-induced Leucopenia	Guinea Pig	Intravenous	Inhibitory at 10-30 mg/kg	

Note: Direct comparative studies of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives with cetirizine, ketotifen, and oxatomide in the same in vivo assays are not readily available in the public domain. The data presented is from separate studies and should be interpreted with caution.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and comparison of results.

Histamine H1 Receptor Binding Assay ([³H]Mepyramine Binding)

This in vitro assay measures the affinity of a compound for the histamine H1 receptor by assessing its ability to displace a radiolabeled ligand (³H)mepyramine).

- Receptor Source: Membranes isolated from guinea pig cerebral cortex or cells expressing recombinant human H1 receptors.
- Radioligand: ³H]Mepyramine.
- Procedure:
 - Membrane preparations are incubated with a fixed concentration of ³H)mepyramine and varying concentrations of the test compound.
 - The mixture is incubated to allow binding to reach equilibrium.
 - The bound and free radioligand are separated by rapid filtration through glass fiber filters.
 - The radioactivity retained on the filters, representing the bound ³H)mepyramine, is measured using liquid scintillation counting.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of ³H)mepyramine is determined and expressed as the IC50 value.

Passive Foot Anaphylaxis (PFA) in Rats

The PFA model is an in vivo assay used to evaluate the ability of a compound to inhibit an IgE-mediated allergic reaction in the rat paw.

- Animal Model: Male Sprague-Dawley rats.

- Sensitization: Rats are passively sensitized by an intradermal injection of anti-dinitrophenyl (DNP)-IgE antibody into the plantar surface of the hind paw.
- Drug Administration: Test compounds are typically administered orally at a specified time before the antigen challenge.
- Antigen Challenge: A solution of DNP-human serum albumin (HSA) antigen and Evans blue dye is injected intravenously.
- Evaluation: The intensity of the anaphylactic reaction is quantified by measuring the amount of Evans blue dye that extravasates into the paw tissue. The paw is excised, and the dye is extracted and measured spectrophotometrically.
- Data Analysis: The inhibitory activity of the test compound is expressed as the percentage reduction in dye extravasation compared to a vehicle-treated control group.

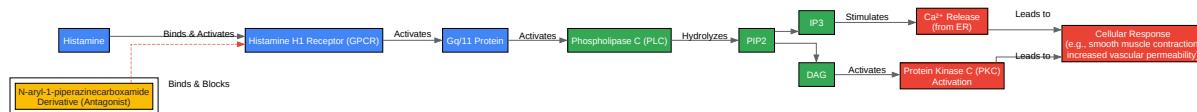
Guinea Pig Anaphylaxis (GPA)

The GPA model assesses the ability of a compound to protect against a systemic and potentially lethal anaphylactic reaction.

- Animal Model: Male Hartley guinea pigs.
- Sensitization: Guinea pigs are actively sensitized by injection of an antigen, typically ovalbumin, often with an adjuvant like aluminum hydroxide.
- Drug Administration: Test compounds are administered, usually orally, prior to the antigen challenge.
- Antigen Challenge: A lethal dose of the antigen (ovalbumin) is administered intravenously.
- Evaluation: The primary endpoint is the prevention of anaphylactic shock and death. The time to onset of symptoms (e.g., dyspnea, convulsions) is also recorded.
- Data Analysis: The protective effect of the test compound is determined by the percentage of animals that survive the antigen challenge compared to a vehicle-treated control group.

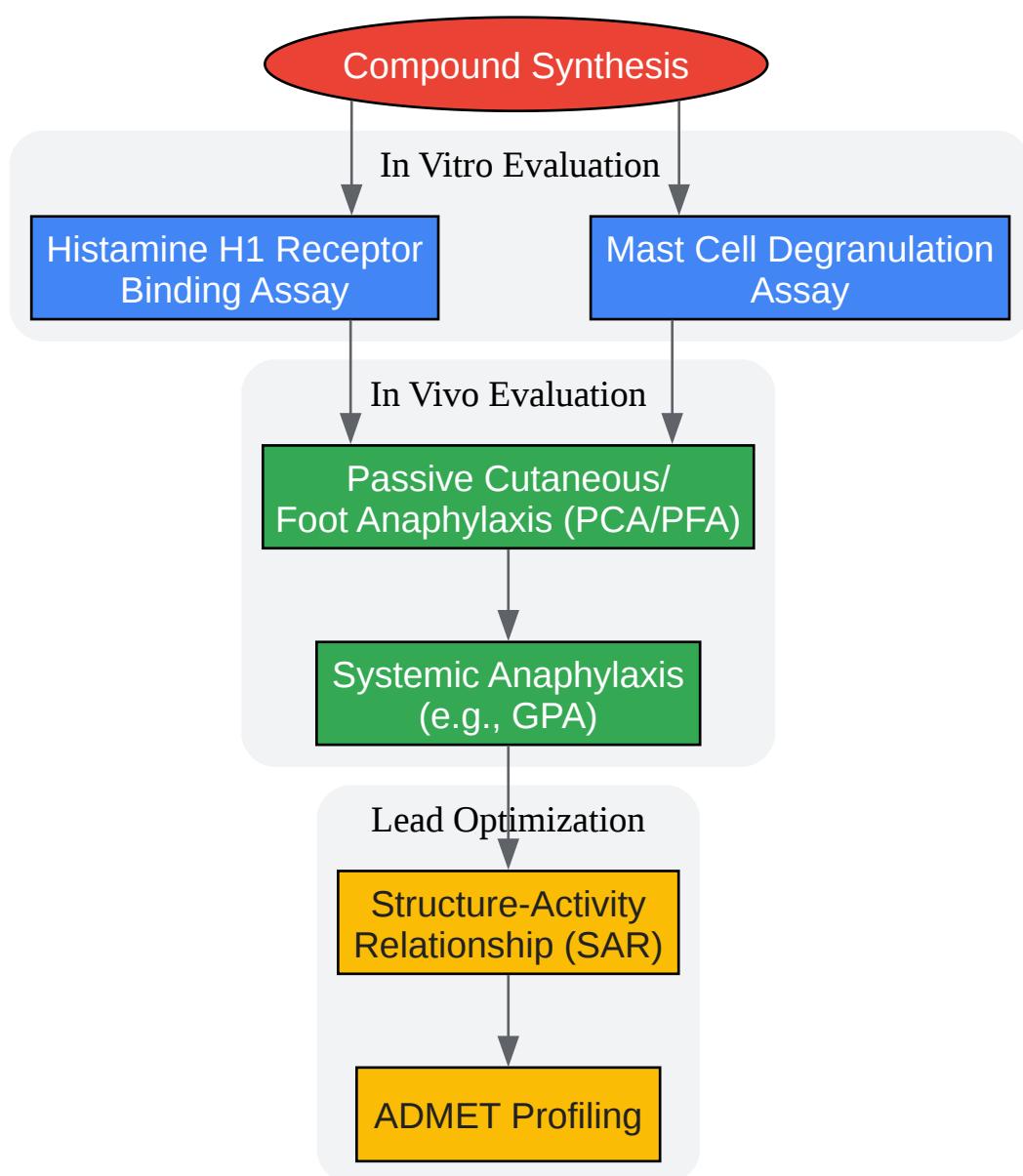
Visualizations

The following diagrams illustrate the signaling pathway of the histamine H1 receptor and a general workflow for the evaluation of antiallergic compounds.



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Caption: Histamine H1 Receptor Signaling Pathway and Antagonist Action.



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Caption: General Workflow for Antiallergic Drug Discovery.

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